molecular formula C14H16ClN B3427540 1,2-Diphenylethylamine hydrochloride CAS No. 60000-09-1

1,2-Diphenylethylamine hydrochloride

Cat. No. B3427540
CAS RN: 60000-09-1
M. Wt: 233.73 g/mol
InChI Key: HIRAKLKRABLDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diphenylethylamine (cas# 25611-78-3) is used in the preparation of GDP-triazoles for inhibition of human α-1,3-fucosyltransferases . The (S)- and ®-enantiomers of 1,2-diphenylethylamine are the precursors for synthesis of (S)- and ® -1- (1,2-diphenylethyl)piperidine .


Synthesis Analysis

1,2-Diphenylethylamine (DPEA) is resolved into its (S)- and ®-enantiomer and used as precursors for synthesis of (S)- and ®-1- (1,2-diphenylethyl)piperidine . The synthesis of the dicyclohexyl analogues of DPEA is also described .


Molecular Structure Analysis

The molecular formula of 1,2-Diphenylethylamine is C14H15N . Its molecular weight is 197.2756 . The IUPAC Standard InChI is InChI=1S/C14H15N/c15-14 (13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2 .


Chemical Reactions Analysis

1,2-Diphenylethylamine is used in the preparation of GDP-triazoles for inhibition of human α-1,3-fucosyltransferases . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire .


Physical And Chemical Properties Analysis

1,2-Diphenylethylamine is a liquid with a refractive index of n20/D 1.58 (lit.) . It has a boiling point of 310-311 °C/750 mmHg (lit.) and a density of 1.02 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

1,2-Diphenylethylamine hydrochloride has been utilized in various synthetic and characterization studies. For instance, it has been an integral part of the synthesis of different chemical compounds. Moffett (2003) outlined its role in forming N-methyl-1,2-diphenylethylamine hydrochloride through various chemical reactions like Grignard reactions and hydrogen chloride preparation (Moffett, 2003). Similarly, Wallach et al. (2015) and McLaughlin et al. (2016) used this compound in the preparation and characterization of research chemicals like diphenidine and its analogues, highlighting the compound's role in forming dissociative agents (Wallach et al., 2015); (McLaughlin et al., 2016).

Metabolic and Pharmacological Studies

In pharmacological research, this compound and its derivatives have been subjects of metabolic and pharmacological studies. Wink et al. (2014) investigated the metabolism and detectability of N-ethyl-1,2-diphenylethylamine and N-iso-propyl-1,2-diphenylethylamine, which are related to this compound, in rat urine (Wink et al., 2014). Berger et al. (2009) explored the NMDA receptor affinities of 1,2-diphenylethylamine and its enantiomers, contributing to the understanding of NMDA channel blockers (Berger et al., 2009).

Green Chemistry and Atom Economy

This compound has also been noted in the context of green chemistry. Snead and Jamison (2013) demonstrated its use in the end-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride, emphasizing atom economy and waste minimization (Snead & Jamison, 2013).

Asymmetric Synthesis and Organometallic Chemistry

In the field of asymmetric synthesis and organometallic chemistry, Huang et al. (2010) employed organopalladium complexes with 1,2-diphenylethylamine derivatives to promote asymmetric hydrophosphination reactions, showcasing the compound's versatility in complex chemical syntheses (Huang et al., 2010).

Safety and Hazards

1,2-Diphenylethylamine may cause respiratory irritation, serious eye irritation, and skin irritation . It is combustible and vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire .

properties

IUPAC Name

1,2-diphenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRAKLKRABLDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931104
Record name 1,2-Diphenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60000-09-1, 24301-89-1, 14149-00-9
Record name Benzeneethanamine, α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60000-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, alpha-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024301891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneethanamine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Diphenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diphenylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diphenylethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1,2-Diphenylethylamine hydrochloride
Reactant of Route 3
1,2-Diphenylethylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1,2-Diphenylethylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1,2-Diphenylethylamine hydrochloride
Reactant of Route 6
1,2-Diphenylethylamine hydrochloride

Q & A

Q1: What is the significance of 1,2-diphenylethylamine hydrochloride in chiral chemistry?

A: this compound is often employed as a guest molecule in chiral recognition studies. Researchers use it to assess the enantioselectivity of newly synthesized chiral crown ethers and other host molecules. [, , , ] This is because it exists as two enantiomers (mirror image molecules) due to the chiral center at the carbon atom bonded to the amine group.

Q2: How is the chiral recognition ability of crown ethers evaluated using this compound?

A: Scientists use techniques like enantiomer differential transport through bulk liquid membranes. [] A chiral crown ether, acting as a host, selectively binds to one enantiomer of this compound over the other. This selective binding leads to a difference in the transport rate of each enantiomer through the membrane, allowing researchers to quantify the chiral recognition ability of the crown ether.

Q3: Besides chiral recognition, how else is this compound utilized in chemical research?

A: It serves as a starting material in various chemical reactions. For example, researchers investigated its deamination reaction using sodium nitrite in a water/dioxane solution. [] This reaction yielded products like 1,2-diphenylethanol, trans-stilbene, and deoxybenzoin. The study also used a deuterium-labeled version (1,2-diphenylethylamine-1-d) to investigate the reaction mechanism and confirm the absence of 1,2-hydrogen shifts during the process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.